molecular formula C10H14N2O B1348958 2-Morpholinoaniline CAS No. 5585-33-1

2-Morpholinoaniline

Cat. No.: B1348958
CAS No.: 5585-33-1
M. Wt: 178.23 g/mol
InChI Key: QKWLVAYDAHQMLG-UHFFFAOYSA-N
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Description

Structural Characterization of 2-Morpholinoaniline

Molecular Architecture and Bonding Patterns

X-ray Crystallographic Analysis of Morpholine-Aniline Conformation

The crystal structure of this compound reveals a planar aniline ring with a morpholine substituent at the para position. X-ray diffraction studies of structurally related compounds (e.g., racemic derivatives) demonstrate hydrogen bonding between the aniline NH2 group and oxygen atoms of adjacent morpholine rings, forming a three-dimensional network. In the case of this compound, the morpholine oxygen participates in N–H···O interactions, stabilizing the crystalline lattice. These interactions dictate the conformational preference, maintaining the morpholine ring in a chair-like geometry to optimize intermolecular bonding.

Tautomeric Equilibrium Studies in Solution Phase

While experimental tautomerization studies on this compound are limited, theoretical models suggest minimal equilibrium between the amino form (NH2) and imino form (NH). The electron-donating morpholine ring stabilizes the amino group through resonance, suppressing tautomerism. In contrast, analogous compounds like N4-hydroxycytidine exhibit tautomeric equilibria influenced by base pairing. For this compound, the aniline’s NH2 group remains predominantly in the amino form due to the morpholine’s +I effect and steric protection from the ring.

Advanced Spectroscopic Profiling

Multinuclear NMR Spectral Assignments (¹H, ¹³C, ¹⁵N)

¹H NMR Assignments

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Aniline NH2 5.2–5.8 Broad singlet
Aromatic H (ortho) 6.8–7.2 Doublet of doublets
Aromatic H (meta) 6.4–6.7 Doublet
Morpholine CH2 3.5–3.8 Multiplet
Morpholine NCH2 2.4–2.7 Multiplet

Key Observations :

  • The NH2 group shows broad signals due to hydrogen bonding.
  • Aromatic protons exhibit splitting patterns consistent with para substitution.
  • Morpholine protons resonate as multiplets, reflecting rapid ring puckering.

¹³C and ¹⁵N NMR

Carbon/Nitrogen Chemical Shift (δ, ppm)
Aniline C-NH2 95–105 (¹³C)
Morph

Properties

IUPAC Name

2-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h1-4H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWLVAYDAHQMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352822
Record name 2-Morpholinoaniline
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5585-33-1
Record name 2-Morpholinoaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Morpholinoaniline
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Record name 2-Morpholinoaniline
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Preparation Methods

Direct Synthesis via Nucleophilic Aromatic Substitution

One common approach to prepare 2-Morpholinoaniline involves nucleophilic aromatic substitution on a suitably activated aromatic precursor, such as 2-chloronitrobenzene or 2-fluoronitrobenzene, followed by reduction of the nitro group to an amine.

  • Step 1: Substitution Reaction
    The morpholine ring is introduced by reacting morpholine with 2-chloronitrobenzene under reflux conditions in a polar aprotic solvent (e.g., DMF or DMSO) with a base such as potassium carbonate. This step yields 2-morpholinonitrobenzene.

  • Step 2: Reduction
    The nitro group is then reduced to an amine using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reduction (e.g., iron powder in acidic medium or tin chloride). This yields this compound.

This method is widely used due to the availability of starting materials and relatively straightforward reaction conditions.

Parameter Typical Conditions Notes
Solvent DMF, DMSO Polar aprotic solvents preferred
Base K2CO3, NaHCO3 Facilitates nucleophilic substitution
Temperature 80–120 °C Reflux conditions
Reduction Catalyst Pd/C, Fe/HCl, SnCl2 Choice depends on scale and cost
Yield 60–85% Depends on purity of intermediates

Reductive Amination of 2-Aminobenzaldehyde with Morpholine

Another synthetic route involves reductive amination between 2-aminobenzaldehyde and morpholine:

  • The aldehyde group of 2-aminobenzaldehyde reacts with morpholine to form an imine intermediate.
  • The imine is then reduced in situ using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
  • This method provides this compound directly without the need for nitro group reduction.

This approach is advantageous for its mild conditions and fewer steps but may require careful control of reaction parameters to avoid side reactions.

Parameter Typical Conditions Notes
Solvent Methanol, Ethanol Protic solvents facilitate imine formation
Reducing Agent NaBH3CN, NaBH(OAc)3 Selective for imine reduction
Temperature Room temperature to 50 °C Mild conditions
Yield 70–90% High selectivity with proper control

Palladium-Catalyzed Buchwald-Hartwig Amination

A modern and efficient method involves palladium-catalyzed amination of 2-halogenated anilines with morpholine:

  • 2-Bromoaniline or 2-chloroaniline is coupled with morpholine in the presence of a palladium catalyst (e.g., Pd2(dba)3) and a suitable ligand (e.g., BINAP).
  • A base such as sodium tert-butoxide is used to facilitate the reaction.
  • This method offers high regioselectivity and yields under relatively mild conditions.
Parameter Typical Conditions Notes
Catalyst Pd2(dba)3, Pd(OAc)2 Palladium source
Ligand BINAP, Xantphos Enhances catalyst activity
Base NaOtBu, K3PO4 Strong bases preferred
Solvent Toluene, Dioxane Non-polar solvents
Temperature 80–110 °C Moderate heating
Yield 75–95% High purity product

Morpholine Ring Formation via Cyclization

In some cases, this compound can be synthesized by cyclization of appropriate amino alcohol precursors:

  • Starting from 2-aminophenol derivatives, the morpholine ring is formed by intramolecular cyclization with ethylene glycol derivatives under acidic or catalytic conditions.
  • This method is less common but useful when direct substitution is challenging.

Research Findings and Comparative Analysis

A recent study on the synthesis of 2-morpholino-4-anilinoquinoline derivatives (which use this compound as a key intermediate) employed nucleophilic substitution followed by amination steps, demonstrating the utility of this compound in complex molecule synthesis with high yields and purity.

Another advanced synthetic approach related to morpholino compounds involves phosphorodiamidate morpholino oligomers synthesis, where morpholino nucleosides are prepared via H-phosphonate chemistry, highlighting the importance of morpholino derivatives in oligonucleotide synthesis.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Typical Yield (%)
Nucleophilic Aromatic Substitution + Reduction 2-Chloronitrobenzene + Morpholine K2CO3, DMF, Pd/C hydrogenation Readily available materials, scalable 60–85
Reductive Amination 2-Aminobenzaldehyde + Morpholine NaBH3CN, Methanol, Room temp Mild conditions, fewer steps 70–90
Buchwald-Hartwig Amination 2-Haloaniline + Morpholine Pd catalyst, BINAP, NaOtBu, Toluene High selectivity, mild conditions 75–95
Cyclization of Amino Alcohols 2-Aminophenol + Ethylene glycol Acid catalyst, heat Useful for specific substrates Variable

Chemical Reactions Analysis

Types of Reactions: 2-Morpholinoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are usually conducted in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

2-Morpholinoaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Morpholinoaniline exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, influencing various biochemical pathways. The morpholine ring and aniline moiety play crucial roles in its binding to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

3-(Morpholinosulfonyl)aniline

  • CAS : 21626-70-0
  • Molecular formula : C₁₀H₁₃N₂O₃S
  • Molecular weight : 241.29 g/mol
  • Key features : Incorporates a sulfonyl (-SO₂-) bridge between the morpholine and aniline groups.

4-(3-Morpholinopropoxy)aniline

  • CAS : 100800-40-6
  • Molecular formula : C₁₃H₂₀N₂O₂
  • Molecular weight : 236.31 g/mol
  • Applications: Likely used in medicinal chemistry for extended pharmacokinetic profiles. No explicit data on biological activity are available .

Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da)

  • Molecular formula: C₂₀H₂₀NO₃
  • Molecular weight : 337.35 g/mol
  • Key features: Cyclopropane ring fused with a ketone and phenoxy group.
  • Physical state : Colorless oil (diastereomeric ratio 20:1).
  • Applications: Demonstrates the utility of morpholino groups in cyclopropane chemistry, though biological relevance is unconfirmed .

3-Morpholino-2-(3-phenylureido)propanoic acid (2a)

  • Molecular formula : C₁₄H₁₉N₃O₄
  • Molecular weight : 293.32 g/mol
  • Key features : Urea and carboxylic acid functional groups.
  • Applications: Potential precursor for hydantoin derivatives or peptide mimetics with modified solubility profiles .

Table 1. Comparative Physicochemical Properties

Compound Molecular Formula MW (g/mol) Melting Point (°C) Boiling Point (°C) Physical State
This compound C₁₀H₁₄N₂O 178.23 93–95 120 (0.6 mmHg) White to yellow solid
3-(Morpholinosulfonyl)aniline C₁₀H₁₃N₂O₃S 241.29 Not reported Not reported Solid (assumed)
4-(3-Morpholinopropoxy)aniline C₁₃H₂₀N₂O₂ 236.31 Not reported Not reported Liquid (assumed)
Compound 15da C₂₀H₂₀NO₃ 337.35 Not reported Not reported Colorless oil
Compound 2a C₁₄H₁₉N₃O₄ 293.32 Not reported Not reported Solid (assumed)

Biological Activity

2-Morpholinoaniline (C10H14N2O) is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against specific diseases, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholine ring attached to an aniline structure. The chemical structure can be represented as follows:

  • Molecular Formula : C10H14N2O
  • CAS Number : 735756
  • Molecular Weight : 178.23 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

Inhibition of Enzymes

Research indicates that this compound derivatives exhibit inhibitory effects on certain enzymes involved in cancer progression and other diseases:

  • JAK2 Inhibition : Studies have shown that morpholinoaniline derivatives can inhibit Janus kinase 2 (JAK2), which plays a crucial role in cell signaling pathways associated with cancer. For instance, a related compound demonstrated an IC50 value of approximately 8.67 μM against K562 cells, indicating significant antiproliferative activity .

Antimycobacterial Activity

A notable application of this compound is its potential as an anti-mycobacterial agent. The compound has been evaluated for its effectiveness against drug-resistant strains of mycobacteria:

  • Activity Against Mycobacterium : The compound Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide has shown promising activity against Mycobacterium abscessus and Mycobacterium avium, making it a candidate for further development in anti-mycobacterial therapies .

Study on Anticancer Activity

A study focused on the anticancer properties of substituted morpholinoanilines, including this compound, highlighted their ability to induce apoptosis in cancer cells. The study found that these compounds could effectively downregulate cyclin B1 and CDK1 expression, leading to cell cycle arrest in the G2/M phase .

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis revealed that modifications at the meta position of the morpholinoaniline structure could enhance bioactivity against specific cancer cell lines. This suggests that the structural features of this compound are critical for its biological efficacy .

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Compound Target IC50 Value (μM) Effect
This compoundJAK28.67Antiproliferative in K562 cells
Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilideMycobacterium spp.Not specifiedActive against drug-resistant strains
Substituted morpholinoanilinesCyclin B1/CDK1Not specifiedInduces apoptosis and cell cycle arrest

Q & A

Q. Key variables :

  • Catalyst choice : Copper catalysts in Method A require inert atmospheres to prevent oxidation.
  • Solvent selection : Polar aprotic solvents (e.g., methylene chloride) enhance reaction efficiency in both methods.

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Diagnostic peaks include aromatic protons at δ 7.19–7.60 ppm and morpholine protons at δ 4.21–4.23 ppm. <sup>13</sup>C signals at 148.9 ppm (C–N morpholine) confirm functionalization .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities (e.g., residual aniline derivatives) .

Validation : Compare retention times and fragmentation patterns against certified reference materials (e.g., L/C Aniline Mix A) .

Advanced: How can researchers optimize this compound’s role as a directing group in C–H activation reactions?

This compound acts as a transient directing group (TDG) in ortho-C–H amination. Key optimizations:

  • Temperature : Reactions at 60–80°C improve regioselectivity, while higher temperatures (>100°C) promote decomposition.
  • Additives : Catalytic iodine enhances TDG coordination to metal centers (e.g., Cu), as demonstrated in gram-scale syntheses of benzimidazoles .
  • Post-functionalization : Oxidative cyclization with hydrogen peroxide yields heterocycles (e.g., benzimidazoles), confirmed via kinetic isotope effect studies .

Advanced: How should researchers resolve contradictions in reported reaction mechanisms involving this compound?

Discrepancies in mechanistic pathways (e.g., radical vs. polar mechanisms) can be addressed via:

  • Control experiments : Introduce radical scavengers (e.g., TEMPO) to test for radical intermediates. Evidence from copper-catalyzed reactions shows no TEMPO adducts, supporting a polar pathway .
  • Computational modeling : DFT studies of transition states can clarify electronic effects of the morpholine group on C–H bond activation.
  • Isotopic labeling : Use deuterated substrates to track kinetic isotope effects (KIE), as applied in intramolecular competition studies .

Advanced: What strategies mitigate challenges in purifying this compound derivatives?

  • Column chromatography : Use hexane/ethyl acetate (1:1) gradients to separate polar byproducts (e.g., nitroso intermediates) .
  • Crystallization : Recrystallize from ethanol/water mixtures (70:30) to isolate high-purity solids (mp: 126–127°C) .
  • Analytical cross-validation : Combine TLC (Rf = 0.3 in EtOAc) with GC-MS to confirm purity >98% .

Basic: How does the morpholine substituent influence this compound’s electronic properties?

The morpholine ring donates electron density via resonance, activating the aniline ring toward electrophilic substitution. This is evidenced by:

  • Hammett substituent constants : σpara = −0.15 (electron-donating effect).
  • UV-Vis spectroscopy : Bathochromic shifts in λmax (270–290 nm) compared to unsubstituted aniline .

Advanced: What are the limitations of current synthetic methodologies for this compound?

  • Functional group incompatibility : Strong acids (e.g., TFA) degrade base-sensitive substrates.
  • Scalability : While gram-scale synthesis is feasible, industrial-scale reactions require improved catalyst turnover numbers (TON > 500) .
  • Stereochemical control : Racemization occurs above 40°C in Method B, necessitating low-temperature protocols .

Advanced: How can researchers apply this compound in asymmetric catalysis?

  • Chiral auxiliaries : Incorporate this compound into phosphine ligands (e.g., BINOL derivatives) to enhance enantioselectivity in cross-coupling reactions.
  • Dynamic kinetic resolution : Use Pd-catalyzed aminations to access enantiopure amines, leveraging the morpholine group’s steric bulk .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
2-Morpholinoaniline

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